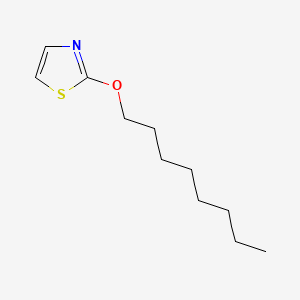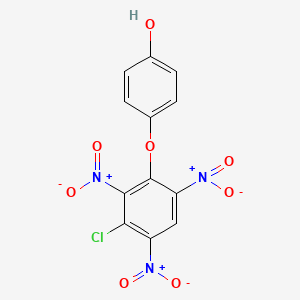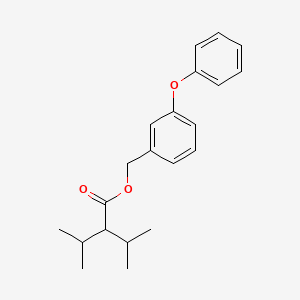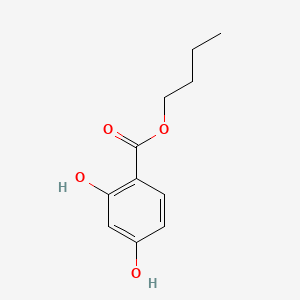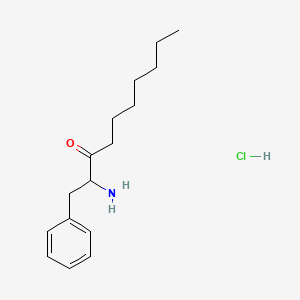
(+-)-2-Amino-1-phenyl-3-decanone hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (±)-2-Amino-1-phenyl-3-decanone hydrochloride typically involves the reaction of a phenyl-substituted ketone with an appropriate amine under controlled conditions. One common method involves the use of a Grignard reagent, which reacts with a nitrile to form an intermediate imine. This imine is then hydrolyzed to yield the desired amine. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of (±)-2-Amino-1-phenyl-3-decanone hydrochloride may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
(±)-2-Amino-1-phenyl-3-decanone hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
科学的研究の応用
(±)-2-Amino-1-phenyl-3-decanone hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (±)-2-Amino-1-phenyl-3-decanone hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular functions.
類似化合物との比較
Similar Compounds
- 2-Amino-1-phenyl-1-propanone hydrochloride
- 2-Amino-1-phenyl-2-butanone hydrochloride
- 2-Amino-1-phenyl-3-pentanone hydrochloride
Uniqueness
(±)-2-Amino-1-phenyl-3-decanone hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, potency, and selectivity in various applications.
特性
CAS番号 |
153788-05-7 |
|---|---|
分子式 |
C16H26ClNO |
分子量 |
283.83 g/mol |
IUPAC名 |
2-amino-1-phenyldecan-3-one;hydrochloride |
InChI |
InChI=1S/C16H25NO.ClH/c1-2-3-4-5-9-12-16(18)15(17)13-14-10-7-6-8-11-14;/h6-8,10-11,15H,2-5,9,12-13,17H2,1H3;1H |
InChIキー |
KTWAONVCBWMWLU-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCC(=O)C(CC1=CC=CC=C1)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


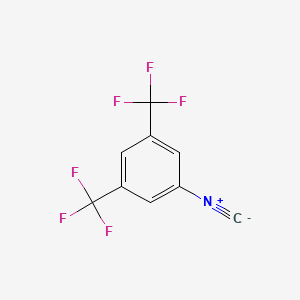

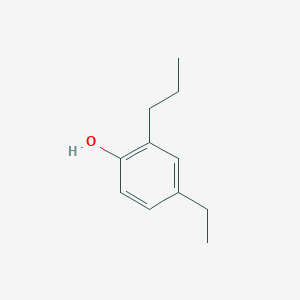


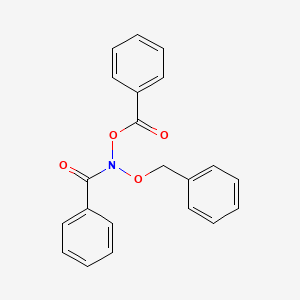
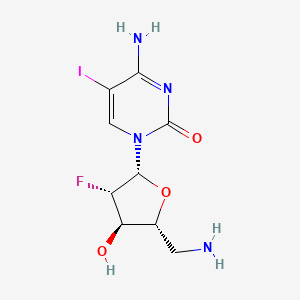
![N-[3-Chloro-4-[(4-hydroxy[1,1'-biphenyl]-3-YL)azo]phenyl]acetamide](/img/structure/B12687360.png)
